![molecular formula C10H11ClN2O B1428245 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol CAS No. 1305325-26-1](/img/structure/B1428245.png)
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol
Vue d'ensemble
Description
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol is a halogenated heterocycle . It has an empirical formula of C10H11ClN2O and a molecular weight of 210.66 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOCCCc1nc2[nH]ccc2cc1Cl . This indicates that the molecule contains a pyrrolopyridine ring attached to a propanol group. Physical And Chemical Properties Analysis
This compound is a solid . Its InChI key isLPKSWWIWQJWZCZ-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Pyrrolopyridine as a Scaffold for Drug Discovery
Pyrrolopyridines, such as 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol, are recognized for their significant presence in bioactive molecules targeted for the treatment of human diseases. The saturated pyrrolidine ring, which is a core part of the structure, allows for efficient exploration of pharmacophore space due to its sp^3 hybridization and the contribution to the stereochemistry of molecules. This structural feature enhances the three-dimensional (3D) coverage of molecules, a phenomenon known as “pseudorotation.” Studies highlight the versatility of the pyrrolidine scaffold in designing new compounds with varied biological profiles, focusing on the synthetic strategies and the influence of stereoisomers on drug candidates' binding modes to enantioselective proteins (Li Petri et al., 2021).
Synthesis and Applications of Pyridines and Quinolines
Research into propargylic alcohols as precursors for pyridines and quinolines has shown that these compounds, by extension potentially including 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol, offer a broad spectrum of biological activities. These activities make them critical structures in medicinal chemistry, finding roles in pharmaceuticals, antibiotics, dyes, and agrochemicals. The review by Mishra et al. covers the development of novel synthetic strategies for constructing these cyclic systems, emphasizing the versatility and potential of propargylic alcohol-derived heterocycles for further research and application in drug discovery (Mishra, Nair, & Baire, 2022).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, related to the core structure of 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol, has been identified as a versatile element in the design of kinase inhibitors. This scaffold binds to the hinge region of kinases, enabling the development of inhibitors with potential applications in cancer treatment and other diseases. The review by Wenglowsky details the patent literature and highlights the importance of such scaffolds in therapeutic agents, suggesting the potential for similar structures to act as lead compounds in the development of new therapeutic agents (Wenglowsky, 2013).
Safety And Hazards
Orientations Futures
While specific future directions are not mentioned in the search results, it is noted that 1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that this compound and its derivatives could be further explored for their potential in cancer therapy.
Propriétés
IUPAC Name |
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-6-7-3-4-12-10(7)13-9(8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKSWWIWQJWZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



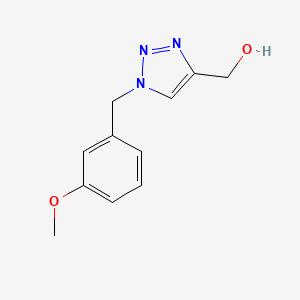
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)

![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
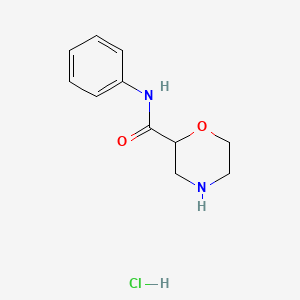
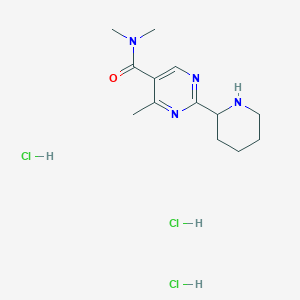
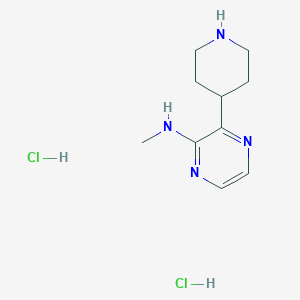
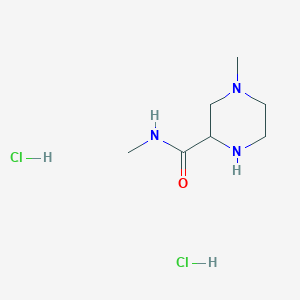
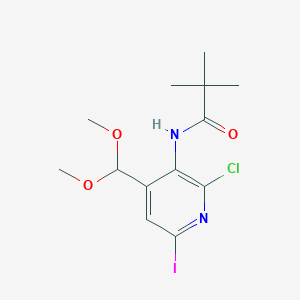
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
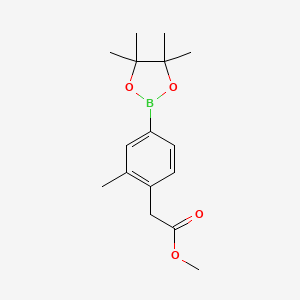
![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)
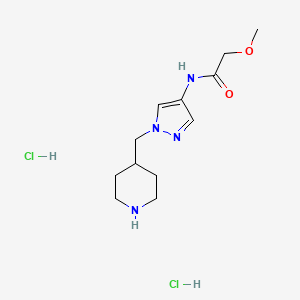
![7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428184.png)